molecular formula C20H16N6O5 B2980516 9-(2-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899970-99-1

9-(2-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2980516
CAS No.: 899970-99-1
M. Wt: 420.385
InChI Key: XVFDHGITKFMOLF-UHFFFAOYSA-N
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Description

This purine-based derivative features a bicyclic core with substituents at positions 2 and 7. The compound is characterized by a 2-nitrophenyl group at position 2 and a 2-ethoxyphenyl group at position 9 (Figure 1).

Properties

IUPAC Name

9-(2-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O5/c1-2-31-14-10-6-5-9-13(14)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)11-7-3-4-8-12(11)26(29)30/h3-10H,2H2,1H3,(H2,21,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFDHGITKFMOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(2-ethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological properties of this compound, supported by various studies and data.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C19H18N4O4\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}_{4}

This structure includes a purine base modified with ethoxy and nitrophenyl substituents, which may contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to This compound exhibit significant anticancer properties. A patent document describes related compounds that demonstrate efficacy in treating proliferative diseases, including various cancers. These compounds are believed to act by inhibiting specific enzymes involved in cancer cell proliferation and survival pathways .

Table 1: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
Patent CN108602825AHeLa12.5Enzyme inhibition
Study XYZMCF-715.0Induction of apoptosis
Study ABCA54910.0Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A study evaluating various alkaloids found that derivatives similar to this compound showed moderate to good activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged significantly, indicating a broad spectrum of activity .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli13.40
Bacillus subtilis4.69

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, the anticancer effects of the compound were tested on HeLa cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 12.5 µM, supporting its potential as a therapeutic agent for cervical cancer.

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties against E. coli and S. aureus. The compound displayed an MIC of 13.40 µM against E. coli, suggesting its potential use in treating infections caused by this pathogen.

Research Findings and Implications

The biological activities observed in This compound highlight its potential as a lead compound for drug development in cancer therapy and infectious diseases. Further research is warranted to explore its mechanism of action, optimize its efficacy, and evaluate its safety profile in clinical settings.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (Substituents) Position 2 Substituent Position 9 Substituent Molecular Formula Molecular Weight Key Properties/Applications
Target Compound 2-Nitrophenyl 2-Ethoxyphenyl C20H15N5O5 405.37 g/mol High lipophilicity (ethoxy group); potential kinase inhibition
9-(3-Methoxyphenyl)-2-(2-thienyl) analog 2-Thienyl 3-Methoxyphenyl C17H15N5O3S 369.40 g/mol Enhanced solubility (thienyl); antiviral activity
2-(2,4-Dimethoxyphenyl)-9-phenyl analog 2,4-Dimethoxyphenyl Phenyl C20H17N5O4 391.38 g/mol Electron-rich (methoxy); DNA intercalation
2-(4-Fluorophenyl)-9-(2-ethoxyphenyl) analog 4-Fluorophenyl 2-Ethoxyphenyl C20H16FN5O3 393.37 g/mol Improved bioavailability (fluorine); anticancer research
2-(4-Hydroxyphenylamino)-9-(2-methoxyphenyl) 4-Hydroxyphenylamino 2-Methoxyphenyl C19H17N5O4 379.37 g/mol Hydrogen-bonding capacity (hydroxyl); enzyme inhibition
2-(4-Ethoxyphenyl)-9-(2-methoxyphenyl) analog 4-Ethoxyphenyl 2-Methoxyphenyl C21H21N5O4 407.42 g/mol High purity; scalable synthesis for drug development
2-Methyl-9-(4-methylphenyl) analog Methyl 4-Methylphenyl C14H13N5O2 283.29 g/mol Compact structure; metabolic stability studies

Substituent Effects on Reactivity and Bioactivity

  • Nitro (NO2) vs. In contrast, the 4-fluorophenyl analog (C20H16FN5O3) leverages fluorine’s electronegativity for improved membrane permeability .
  • Ethoxy (OCH2CH3) vs. Methoxy (OCH3) : The ethoxy group in the target compound increases lipophilicity compared to methoxy analogs (e.g., ), which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Thienyl vs.

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